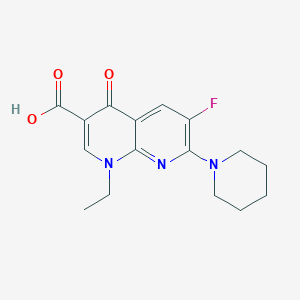
1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound known for its diverse applications in medicinal chemistry. It belongs to the class of quinolone antibiotics, which are known for their broad-spectrum antibacterial activity. This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidinyl group, and a fluoro substituent.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the naphthyridine core, which is achieved through a series of condensation reactions involving appropriate precursors.
Piperidinyl Substitution: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine as the nucleophile.
Final Steps:
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new quinolone antibiotics with enhanced antibacterial activity and reduced resistance.
Biological Studies: The compound is used in studies investigating the mechanisms of bacterial DNA gyrase and topoisomerase IV inhibition, which are the primary targets of quinolone antibiotics.
Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion (ADME) of this compound helps in understanding its pharmacokinetic profile and optimizing its therapeutic efficacy.
Industrial Applications: The compound is used in the synthesis of other quinolone derivatives and as a reference standard in quality control laboratories.
Wirkmechanismus
The mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the disruption of essential cellular processes and ultimately bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar core structure and mechanism of action, they differ in their substituents, which influence their spectrum of activity, pharmacokinetic properties, and resistance profiles.
Similar Compounds
Ciprofloxacin: Known for its broad-spectrum activity and use in treating various bacterial infections.
Levofloxacin: A more potent enantiomer of ofloxacin with enhanced activity against Gram-positive bacteria.
Moxifloxacin: Notable for its improved activity against anaerobic bacteria and respiratory pathogens.
The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and potential advantages in overcoming bacterial resistance.
Eigenschaften
CAS-Nummer |
74274-65-0 |
|---|---|
Molekularformel |
C16H18FN3O3 |
Molekulargewicht |
319.33 g/mol |
IUPAC-Name |
1-ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)13(21)10-8-12(17)15(18-14(10)19)20-6-4-3-5-7-20/h8-9H,2-7H2,1H3,(H,22,23) |
InChI-Schlüssel |
ODXFNLRSKBQFAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCCCC3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


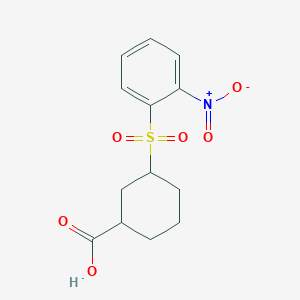
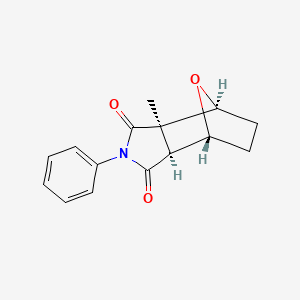
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)

![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)

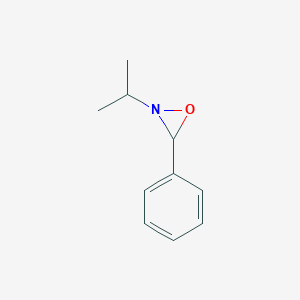
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
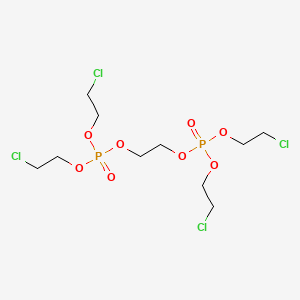


![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)

